An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1,4-Dioxepan-2-one
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1,4-Dioxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for the preparation of 1,4-dioxepan-2-one, a seven-membered lactone of interest in polymer chemistry and drug delivery. The synthesis of this monomer, while not as extensively documented as its six-membered analog (1,4-dioxan-2-one), can be achieved through several strategic approaches. This document will delve into the underlying principles of these methods, offering insights into the causality behind experimental choices and providing a framework for their practical application.
Oxidative Lactonization of Diols: A Regioselective Approach
A highly efficient and regioselective method for the synthesis of 1,4-dioxepan-2-one involves the oxidative lactonization of a diol precursor, specifically 3-(2-hydroxyethoxy)propan-1-ol. This approach leverages the selective oxidation of one of the primary alcohols to a carboxylic acid, followed by an in-situ intramolecular esterification to form the desired seven-membered ring.
Reaction Mechanism
The mechanism of this oxidative lactonization using oxoammonium salts, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), proceeds through a well-established catalytic cycle. The oxoammonium salt acts as the active oxidizing agent, which is regenerated by a stoichiometric co-oxidant.
The key steps in the proposed mechanism are:
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Oxidation of the Primary Alcohol: The primary alcohol on the propan-1-ol moiety of 3-(2-hydroxyethoxy)propan-1-ol is selectively oxidized to an aldehyde by the oxoammonium salt.
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Further Oxidation to Carboxylic Acid: The aldehyde is then further oxidized to a carboxylic acid.
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Intramolecular Esterification (Lactonization): Under the reaction conditions, the newly formed carboxylic acid undergoes an intramolecular esterification with the remaining hydroxyl group on the ethoxy moiety, leading to the formation of the seven-membered lactone ring of 1,4-dioxepan-2-one.
The regioselectivity of this reaction, favoring the formation of the seven-membered ring over other potential products, is a key advantage of this method.[1][2]
Caption: Oxidative lactonization pathway to 1,4-dioxepan-2-one.
Experimental Protocol
While the full detailed protocol from the primary literature is not publicly available, a general procedure based on similar TEMPO-catalyzed oxidations of diols to lactones can be outlined as follows. Note: This is a representative protocol and may require optimization.
Materials:
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3-(2-hydroxyethoxy)propan-1-ol
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TEMPO or a derivative (e.g., 4-acetylamino-TEMPO)
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Co-oxidant (e.g., sodium hypochlorite, trichloroisocyanuric acid)
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Base (e.g., sodium bicarbonate)
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Organic solvent (e.g., dichloromethane, acetonitrile)
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Quenching agent (e.g., sodium thiosulfate)
Procedure:
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Dissolve 3-(2-hydroxyethoxy)propan-1-ol in the chosen organic solvent.
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Add the TEMPO catalyst and the base to the solution.
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Cool the mixture in an ice bath.
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Slowly add the co-oxidant solution while monitoring the reaction temperature.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
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Quench the reaction by adding a saturated solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to obtain 1,4-dioxepan-2-one.
Baeyer-Villiger Oxidation: Ring Expansion of a Cyclic Ketone
The Baeyer-Villiger oxidation is a classic and powerful method for the synthesis of lactones from cyclic ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of 1,4-dioxepan-2-one, the required precursor would be 1,4-dioxan-5-one.
Reaction Mechanism
The Baeyer-Villiger oxidation is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen atom of the peroxy group, with the simultaneous departure of a carboxylate leaving group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion.
Caption: Mechanism of Baeyer-Villiger oxidation for 1,4-dioxepan-2-one synthesis.
Experimental Protocol
A general protocol for the Baeyer-Villiger oxidation of a cyclic ketone is provided below. Note: This is a representative protocol and requires adaptation and optimization for the specific substrate, 1,4-dioxan-5-one.
Materials:
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1,4-Dioxan-5-one
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Peroxyacid (e.g., m-chloroperoxybenzoic acid (m-CPBA), peracetic acid)
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Aprotic solvent (e.g., dichloromethane, chloroform)
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Buffer (e.g., sodium bicarbonate)
Procedure:
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Dissolve 1,4-dioxan-5-one in the chosen solvent.
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If necessary, add a buffer to control the pH.
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Slowly add the peroxyacid to the solution at a controlled temperature (often 0 °C to room temperature).
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Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
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Wash the reaction mixture with a solution of sodium sulfite to destroy excess peroxide, followed by a wash with sodium bicarbonate solution to remove the carboxylic acid byproduct.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 1,4-dioxepan-2-one by column chromatography or distillation.
Table 1: Comparison of Synthetic Pathways for 1,4-Dioxepan-2-one
| Feature | Oxidative Lactonization of Diol | Baeyer-Villiger Oxidation |
| Starting Material | 3-(2-hydroxyethoxy)propan-1-ol | 1,4-Dioxan-5-one |
| Key Reagents | Oxoammonium salt (e.g., TEMPO derivative), co-oxidant | Peroxyacid (e.g., m-CPBA) |
| Reported Yield | "Very good yield"[1][2] | Generally good to excellent for lactone formation |
| Advantages | High regioselectivity, potentially a one-pot reaction from a readily available diol. | Well-established and reliable reaction for lactone synthesis. |
| Challenges | May require careful control of the oxidation conditions to avoid over-oxidation or side reactions. | The precursor, 1,4-dioxan-5-one, may not be commercially available and may require separate synthesis. |
Alternative and Indirect Synthetic Routes
While the above methods are the most direct, other strategies, primarily developed for the analogous 1,4-dioxan-2-one, could potentially be adapted for the synthesis of 1,4-dioxepan-2-one.
Intramolecular Cyclization of a Hydroxy Acid
The intramolecular cyclization of 2-(2-hydroxyethoxy)acetic acid could, in principle, yield 1,4-dioxepan-2-one. This would likely require activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by cyclization.
Depolymerization of Poly(1,4-dioxepan-2-one)
For the related poly(1,4-dioxan-2-one), thermal depolymerization can be used to recover the monomer in high yield.[3] A similar approach could be envisioned for poly(1,4-dioxepan-2-one), where the polymer is heated under vacuum, and the monomer is distilled off as it forms. This represents a recycling or recovery method rather than a de novo synthesis.
Characterization of 1,4-Dioxepan-2-one
The successful synthesis of 1,4-dioxepan-2-one should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns will be characteristic of the specific protons in the -O-CH₂-CH₂-O-CH₂-C(=O)- framework.
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¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the ester group (typically in the range of 170-180 ppm) and distinct signals for the methylene carbons in the ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1720-1750 cm⁻¹. The spectrum will also show C-O stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₅H₈O₃, 116.11 g/mol ).[4]
References
- Hassannia, A., Piercy, G., & Merbouh, N. (2009). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry, 6(6), 478-480.
- US4166821A - Process for preparing 1,4-dioxan-2-ones - Google P
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A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Ingenta Connect. (URL: [Link])
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A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one | Bentham Science. (URL: [Link])
- Nishida, H., Yamashita, M., Endo, T., & Tokiwa, Y. (2000). Thermal decomposition of poly(1,4-dioxan-2-one).
- Baeyer–Villiger Oxidation. Science of Synthesis. (URL: not available)
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Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane and Carbon Monoxide over Cation-exchange Resin Catalyst. | Request PDF. ResearchGate. (URL: [Link])
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ChemInform Abstract: A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. | Request PDF. ResearchGate. (URL: [Link])
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One-Pot Selective Oxidation/Olefination of Primary Alcohols Using TEMPO—BAIB System and Stabilized Phosphorus Ylides. | Request PDF. ResearchGate. (URL: [Link])
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Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. MDPI. (URL: [Link])
- Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. (URL: not available)
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Equilibrium Polymerization Behavior of 1,4Dioxan2-one in Bulk - ResearchGate. (URL: [Link])
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Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC. (URL: [Link])
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Baeyer-Villiger Oxidation - Chemistry Steps. (URL: [Link])
- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)
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Baeyer–Villiger oxidation - Wikipedia. (URL: [Link])
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1,4-Dioxepan-2-one | C5H8O3 | CID 10219408 - PubChem. (URL: [Link])
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Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. (URL: [Link])
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Optimizing the intramolecular cyclization of 2a in a two-phase system a - ResearchGate. (URL: [Link])
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (URL: [Link])
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
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Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC. (URL: [Link])
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